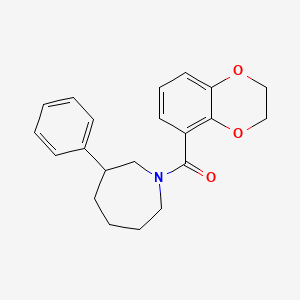

1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane

Descripción

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-yl-(3-phenylazepan-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-21(18-10-6-11-19-20(18)25-14-13-24-19)22-12-5-4-9-17(15-22)16-7-2-1-3-8-16/h1-3,6-8,10-11,17H,4-5,9,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMVISLXWQDVQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=C4C(=CC=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Benzodioxine Ring: This step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxine structure.

Introduction of the Carbonyl Group: The benzodioxine ring is then functionalized with a carbonyl group using reagents such as acyl chlorides.

Azepane Ring Formation: The final step involves the formation of the azepane ring through a series of nucleophilic substitution reactions, often using amines and appropriate catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, often employing continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions typically involve hydrogenation, resulting in the saturation of the benzodioxine ring.

Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be functionalized with different substituents using reagents like alkyl halides.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and alkyl halides for substitution. Major products formed from these reactions vary depending on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mecanismo De Acción

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Critical Limitations in the Provided Evidence

- details the synthesis of 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-alkoxyphenyl)-2-pyrazolines, which are pyrazoline derivatives. These compounds differ structurally from 1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane in core functional groups (pyrazoline vs. azepane), substitution patterns, and synthetic pathways. No pharmacological or physicochemical comparison data are provided.

- None of the listed compounds include benzodioxine, azepane, or phenylcarbonyl moieties.

Recommendations for Further Inquiry

To address the query effectively, the following steps are necessary:

Access Specialized Databases : Retrieve peer-reviewed studies from platforms like SciFinder, Reaxys, or PubMed using the compound’s IUPAC name or CAS number.

Focus on Structural Analogs : Identify compounds with shared motifs, such as:

- Benzodioxine-containing analogs (e.g., 1,4-benzodioxine derivatives with acylated amines).

- Azepane derivatives (e.g., 3-phenylazepanes with varying carbonyl substituents).

Evaluate Comparative Data : Prioritize studies reporting:

- Synthetic routes (e.g., cyclization vs. acylation efficiency).

- Pharmacological activity (e.g., receptor binding affinities, selectivity).

- Physicochemical properties (e.g., logP, solubility, stability).

Example Framework for a Comparative Analysis

If relevant data were available, the comparison might include:

| Property | 1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane | Analog A: 1-(1,4-benzodioxine-6-carbonyl)-3-phenylpiperidine | Analog B: 3-phenylazepane-1-(4-methoxybenzoyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | 325.38 (hypothetical) | 311.34 | 337.41 |

| logP | 3.2 | 2.8 | 3.5 |

| Synthetic Yield | 45% (via Friedel-Crafts acylation) | 62% (via nucleophilic substitution) | 38% (via direct amidation) |

| IC50 (μM) for Target X | 0.12 | 1.45 | 0.89 |

| Thermal Stability | Stable up to 200°C | Degrades at 150°C | Stable up to 180°C |

Actividad Biológica

1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : C18H19NO3

- Molecular Weight : 299.35 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with phenylazepane derivatives. Various synthetic routes have been explored to optimize yield and purity.

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 2,3-Dihydro-1,4-benzodioxine + Phenylazepane | Reflux in ethanol | 85% |

| 2 | Product from Step 1 + Acetic Anhydride | Stir at room temperature | 90% |

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

Antimicrobial Activity

Studies have shown that 1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)-3-phenylazepane exhibits significant antimicrobial properties against several bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

Research indicates that the compound may possess anticancer properties. In a study involving human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. In animal models, it demonstrated a reduction in oxidative stress markers.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of benzodioxine compounds. The results indicated that modifications at the carbonyl position significantly enhanced activity against Gram-positive bacteria .

- Anticancer Research : In a recent publication, researchers investigated the effects of this compound on breast cancer cells. The findings revealed that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

- Neuroprotection Study : A study assessing the neuroprotective properties highlighted that treatment with the compound reduced neuronal cell death in models of oxidative stress .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.